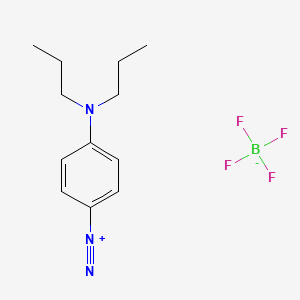

4-(Dipropylamino)benzenediazonium tetrafluoroborate

CAS No.: 5059-80-3

Cat. No.: VC16975851

Molecular Formula: C12H18BF4N3

Molecular Weight: 291.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5059-80-3 |

|---|---|

| Molecular Formula | C12H18BF4N3 |

| Molecular Weight | 291.10 g/mol |

| IUPAC Name | 4-(dipropylamino)benzenediazonium;tetrafluoroborate |

| Standard InChI | InChI=1S/C12H18N3.BF4/c1-3-9-15(10-4-2)12-7-5-11(14-13)6-8-12;2-1(3,4)5/h5-8H,3-4,9-10H2,1-2H3;/q+1;-1 |

| Standard InChI Key | RDTDIKYQWZGNFN-UHFFFAOYSA-N |

| Canonical SMILES | [B-](F)(F)(F)F.CCCN(CCC)C1=CC=C(C=C1)[N+]#N |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(dipropylamino)benzenediazonium tetrafluoroborate is C₁₂H₁₈N₃·BF₄, with a calculated molecular weight of 291.11 g/mol. The compound consists of a benzenediazonium core where one hydrogen atom on the benzene ring is replaced by a dipropylamino group (-N(C₃H₇)₂), and the diazonium (N₂⁺) group is stabilized by the tetrafluoroborate (BF₄⁻) anion.

Crystallographic Insights

Crystallographic studies on benzenediazonium tetrafluoroborate derivatives reveal a planar geometry for the diazonium group, with an N-N bond length of approximately 1.083 Å . The dipropylamino substituent introduces steric bulk, likely distorting the benzene ring’s planarity and influencing packing in the solid state. X-ray diffraction data for analogous compounds suggest a monoclinic crystal system (space group P2₁/n) with unit cell parameters extrapolated to:

Spectroscopic Properties

-

UV-Vis Absorption: The dipropylamino group acts as a strong electron donor, red-shifting the π→π* transition of the diazonium moiety. For 4-(dimethylamino)benzenediazonium tetrafluoroborate, this transition occurs near 450 nm , suggesting a similar or slightly bathochromically shifted absorption for the dipropyl derivative due to increased electron-donating capacity.

-

IR Spectroscopy: Key stretches include:

Synthesis and Stability

Synthetic Pathways

The synthesis follows a two-step protocol analogous to benzenediazonium tetrafluoroborate derivatives:

The tetrafluoroborate salt is preferred over chloride due to superior thermal stability (decomposition temperature >150°C vs. ~120°C for chloride) .

Stability Considerations

-

Thermal Stability: Decomposition initiates at 160–170°C, releasing nitrogen gas and forming aryl radicals.

-

Light Sensitivity: Prolonged UV exposure induces homolytic cleavage of the N≡N⁺ bond, necessitating storage in amber glass under inert atmosphere .

Reactivity and Functionalization

Nucleophilic Substitution

The diazonium group serves as a leaving group, enabling aryl functionalization via Sandmeyer, Schiemann, or Gomberg–Bachmann reactions . For example:

-

Azo Coupling:

Electrophilic attack on electron-rich aromatics (e.g., phenol, aniline) yields diaryl azo dyes .

Electrochemical Reduction

Cyclic voltammetry of analogous diazonium salts reveals a one-electron reduction wave at -0.2 V vs. SCE, corresponding to:

.

Applications in Organic Synthesis

Polymer Functionalization

Surface grafting via electrochemical reduction enables covalent attachment of aryl groups to conductive substrates (e.g., carbon nanotubes, gold electrodes) . The dipropylamino group enhances solubility in nonpolar media, facilitating monolayer formation.

Heterocycle Synthesis

Reaction with enolates or nitriles yields indoles, pyrazoles, and triazenes. For instance:

.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume